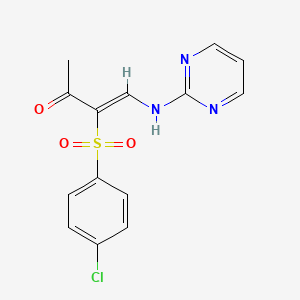

3-((4-Chlorophenyl)sulfonyl)-4-(pyrimidin-2-ylamino)but-3-EN-2-one

Description

3-((4-Chlorophenyl)sulfonyl)-4-(pyrimidin-2-ylamino)but-3-EN-2-one is a synthetic organic compound featuring a conjugated enone backbone substituted with a sulfonyl group and a pyrimidinylamino moiety. The pyrimidin-2-ylamino group introduces hydrogen-bonding capabilities via its amine and aromatic nitrogen atoms, which may play a role in molecular recognition or crystal packing .

Properties

IUPAC Name |

(Z)-3-(4-chlorophenyl)sulfonyl-4-(pyrimidin-2-ylamino)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O3S/c1-10(19)13(9-18-14-16-7-2-8-17-14)22(20,21)12-5-3-11(15)4-6-12/h2-9H,1H3,(H,16,17,18)/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBWBMJLLNDWFK-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CNC1=NC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C/NC1=NC=CC=N1)/S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Chlorophenyl)sulfonyl)-4-(pyrimidin-2-ylamino)but-3-EN-2-one typically involves multiple steps, starting with the preparation of the core but-3-EN-2-one structure. The sulfonyl group is introduced through a sulfonylation reaction, while the pyrimidinylamino group is added via an amination reaction. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The enone system can be oxidized to form carboxylic acids or ketones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The pyrimidinylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Sulfides.

Substitution: Amides or ethers.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and cancer. Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-((4-Chlorophenyl)sulfonyl)-4-(pyrimidin-2-ylamino)but-3-EN-2-one exerts its effects involves interactions with specific molecular targets. The sulfonyl group can bind to enzymes or receptors, altering their activity, while the pyrimidinylamino group can interact with nucleic acids or proteins. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique combination of sulfonyl and pyrimidinylamino groups distinguishes it from analogs. Below is a comparative analysis based on structural analogs and physicochemical principles:

Substituent Effects on Electronic and Steric Properties

- 3-[(4-Chlorophenyl)sulfanyl]-4-(dimethylamino)-3-buten-2-one (): Key Differences: Replaces the sulfonyl group with a sulfanyl (thioether) group and substitutes pyrimidinylamino with dimethylamino. Impact:

- Electron Withdrawal: Sulfonyl groups are stronger electron-withdrawing groups compared to sulfanyl, altering the electron density of the conjugated enone system. This affects reactivity in Michael additions or cycloadditions .

- Hydrogen Bonding: The pyrimidinylamino group in the target compound enables hydrogen-bond donor/acceptor interactions, unlike the dimethylamino group, which only acts as a weak donor. This difference could influence solubility, crystal packing, or biological target binding .

Crystallographic and Hydrogen-Bonding Behavior

- Crystallography Tools : Structural comparisons often rely on software like SHELX and ORTEP-3 for crystallographic refinement and visualization. For example, SHELXL is widely used for small-molecule refinement, enabling precise determination of bond angles and hydrogen-bond networks .

- Hydrogen-Bond Patterns: The pyrimidinylamino group in the target compound may form bifurcated hydrogen bonds (N–H···O or N–H···N), contrasting with simpler amine analogs. Graph set analysis (as per Etter’s formalism) could classify these interactions as discrete or infinite motifs, affecting crystal stability .

Computational Insights

Density functional theory (DFT) studies, such as those employing Becke’s hybrid functional (), can predict thermochemical properties (e.g., bond dissociation energies, tautomer stability). For instance:

- The sulfonyl group’s electron-withdrawing nature may lower the LUMO energy of the enone system, increasing susceptibility to nucleophilic attack compared to sulfanyl analogs.

- Pyrimidinylamino substituents could enhance π-π stacking interactions in biological targets compared to aliphatic amines.

Data Table: Structural and Hypothetical Property Comparison

Note: LogP values estimated via fragment-based methods; molecular weights calculated from exact formulas.

Research Implications and Limitations

While direct experimental data on this compound is scarce, comparisons with analogs suggest:

- Biological Potential: The pyrimidinylamino group may enhance interactions with ATP-binding pockets in kinases, similar to FDA-approved pyrimidine-based drugs.

- Synthetic Challenges : Sulfonyl groups require harsh oxidation conditions (e.g., mCPBA for thioethers to sulfones), which may complicate synthesis compared to sulfanyl analogs .

Biological Activity

3-((4-Chlorophenyl)sulfonyl)-4-(pyrimidin-2-ylamino)but-3-EN-2-one, with the CAS number 882259-74-7, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H12ClN3O3S

- Molecular Weight : 337.78 g/mol

- Predicted Boiling Point : 580.0 ± 60.0 °C

- Density : 1.446 ± 0.06 g/cm³

Biological Activity Overview

The compound has been investigated for various biological activities including antibacterial, enzyme inhibition, and potential anticancer properties.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. In one study, synthesized derivatives showed promising results in inhibiting bacterial growth, with some compounds demonstrating over 50% inhibition at specific concentrations .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) : Several derivatives exhibited strong inhibitory activity against AChE, which is significant for treating conditions like Alzheimer's disease.

- Urease : The compound showed notable urease inhibition, which is relevant in the treatment of urease-related infections and conditions .

The biological activity of this compound can be attributed to its structural features that facilitate interaction with target proteins and enzymes:

- Sulfonamide Moiety : This functional group is known for its antibacterial properties and enzyme inhibition capabilities.

- Pyrimidine Ring : Pyrimidine derivatives are often associated with diverse biological activities including anticancer effects.

Case Studies and Research Findings

-

Anticancer Potential : A study highlighted the compound's ability to inhibit specific kinases involved in cancer progression. The structure-function relationship was established through docking studies that demonstrated effective binding to target sites on proteins involved in cell signaling pathways .

Compound IC50 (μM) Target Compound A 8.1 c-MET Compound B 0.060 SMO - Pharmacological Effectiveness : In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .

Q & A

Q. Q1. What synthetic routes are reported for 3-((4-Chlorophenyl)sulfonyl)-4-(pyrimidin-2-ylamino)but-3-EN-2-one, and how is regioselectivity ensured during sulfonylation?

Basic : A common approach involves sequential reactions:

- Step 1 : Sulfonylation of 4-chlorophenyl groups using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) to form the (4-chlorophenyl)sulfonyl moiety .

- Step 2 : Coupling the enone system with a pyrimidin-2-ylamine via Michael addition or nucleophilic substitution.

- Characterization : Confirm via H/C NMR (e.g., sulfonyl proton absence at δ 3.1–3.5 ppm) and LC-MS for molecular ion validation.

Advanced : Regioselectivity challenges in sulfonylation can arise from competing para/meta substitution. Optimization includes:

- Temperature control : Lower temperatures (0–5°C) favor para-sulfonylation due to reduced steric hindrance.

- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) enhances electrophilic activation of sulfonyl chlorides .

Structural Elucidation

Q. Q2. Which spectroscopic techniques are critical for resolving structural ambiguities in the enone-pyrimidine system?

Basic :

Q. Advanced :

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., E/Z configuration of the enone). For example, reports single-crystal X-ray data for a related chlorophenyl-pyrimidine compound, highlighting bond angles and torsion angles critical for conformation .

- 2D NMR (COSY, NOESY) : Assigns spatial proximity of protons, such as pyrimidine NH to enone β-protons .

Mechanistic and Computational Insights

Q. Q3. How does the α,β-unsaturated ketone influence reactivity in nucleophilic additions?

Basic : The enone system undergoes Michael addition due to electron-deficient β-carbon. For example, pyrimidin-2-ylamine attacks the β-position, forming a covalent adduct.

Q. Advanced :

- DFT Studies : Predict electron density distribution; the LUMO of the enone is localized at the β-carbon, favoring nucleophilic attack. Solvent effects (e.g., DMSO vs. THF) modulate transition-state stabilization .

- Kinetic Isotope Effects (KIE) : Deuterium labeling at the α/β positions reveals rate-determining steps in adduct formation .

Biological Evaluation

Q. Q4. What assays are recommended for evaluating kinase inhibition potential?

Basic :

Q. Advanced :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets. For example, the sulfonyl group may form hydrogen bonds with hinge-region residues .

- SAR Studies : Modifying the pyrimidine ring (e.g., 5-fluoro substitution) enhances selectivity by altering steric bulk .

Stability and Degradation

Q. Q5. How should researchers assess hydrolytic stability under physiological conditions?

Basic :

- pH-dependent stability : Incubate in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC at 0, 24, 48 hrs.

- Identification of degradants : LC-MS/MS detects hydrolysis products (e.g., sulfonic acid derivatives) .

Q. Advanced :

- Forced Degradation Studies : Expose to oxidative (HO), thermal (60°C), and photolytic (ICH Q1B) conditions.

- Mechanistic Profiling : Use O-labeling to trace hydrolysis pathways (e.g., nucleophilic attack on sulfonyl groups) .

Analytical Method Development

Q. Q6. What chromatographic conditions optimize separation from synthetic intermediates?

Basic :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.